molecular formula C14H19ClN2O3 B3029785 Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride CAS No. 784177-43-1

Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride

Cat. No.: B3029785
CAS No.: 784177-43-1
M. Wt: 298.76
InChI Key: XBKNZRBSUVYAPO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride (CAS: Not explicitly provided; synonyms in ) is a piperidine derivative featuring a 4-aminopiperidine moiety linked via a carbonyl group to a methyl benzoate scaffold. The hydrochloride salt enhances its solubility and stability for laboratory use.

Synthesis and Applications The compound is likely synthesized through amide coupling between 4-aminopiperidine and methyl 4-(chlorocarbonyl)benzoate, followed by salt formation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-aminopiperidine-1-carbonyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-8-6-12(15)7-9-16;/h2-5,12H,6-9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKNZRBSUVYAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784177-43-1
Record name Benzoic acid, 4-[(4-amino-1-piperidinyl)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784177-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride typically involves the reaction of 4-aminopiperidine with methyl 4-formylbenzoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. Its unique structure allows for the modification and synthesis of various biologically active compounds .

Neuropharmacology

Preliminary studies indicate that this compound may exhibit neuropharmacological effects, making it a candidate for research into treatments for central nervous system disorders. Its interaction with neurotransmitter systems could provide insights into its therapeutic potential .

Medicinal Chemistry

The compound is being investigated for its binding affinity to various biological targets, including receptors involved in neurological conditions. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Biological Activities

This compound has shown promise in several biological assays:

  • Antidepressant Activity : Research suggests potential effects on mood regulation, similar to known antidepressants.
  • CNS Disorders : Its structural similarity to other neuroactive compounds positions it as a candidate for further studies targeting conditions such as anxiety and depression .

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

Structural Differences :

  • Substituent : Contains a methylene (-CH₂-) linker instead of a carbonyl (-CO-) group.
  • Salt Form: Dihydrochloride (vs. monohydrochloride in the target compound).

Benzyl 4-aminopiperidine-1-carboxylate

Structural Differences :

  • Core Scaffold : Replaces the methyl benzoate group with a benzyl carbamate (benzyloxycarbonyl) moiety.

Physicochemical Data :

  • Formula : C₁₃H₁₈N₂O₂.
  • Melting Point : 68°C .
  • Molar Mass : 234.29 g/mol .

Phenoxyethyl Piperidine Derivatives (e.g., Preparation 14–16 in )

Structural Differences :

  • Substituents: Incorporate phenoxyethyl and additional carbonyl/cyclopropyl groups on the piperidine ring.

Key Features :

  • Mass Spectrometry : Molecular ions at m/z 397–425 (M+H)+ .

Tabulated Comparative Analysis

Parameter Target Compound Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride Benzyl 4-aminopiperidine-1-carboxylate Phenoxyethyl Piperidine Derivatives
Core Structure Piperidine-carbonyl-benzoate Piperidine-methyl-benzoate Piperidine-carbamate-benzyl Piperidine-phenoxyethyl-carboxylate
Salt Form Monohydrochloride Dihydrochloride None Hydrochloride (assumed)
Molecular Weight ~318.8 g/mol (calculated) 335.24 g/mol 234.29 g/mol 397–425 g/mol
Stability Likely stable under normal conditions Stable; decomposes under heat No data Not reported
Toxicity Limited data (research use only) Irritant (skin/eyes) Uninvestigated Preclinical testing for arthritis
Applications Pharmaceutical research Laboratory chemical Synthetic intermediate Therapeutic candidate

Regulatory and Environmental Notes

  • Regulatory Status : Most analogs lack GHS classification, but adherence to local chemical safety regulations is emphasized .
  • Environmental Impact: Limited ecotoxicological data; proper disposal protocols (e.g., incineration) are recommended .

Biological Activity

Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzoate moiety through an amide linkage. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 4-(4-aminopiperidine-1-carbonyl)benzoate. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that piperidine derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways, including the epidermal growth factor receptor (EGFR) pathway .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
N5a (hydrazine derivative)A54950EGFR inhibition, caspase activation
EF24 (piperidinone derivative)FaDu300IKKb inhibition
Methyl 4-(4-aminopiperidine...)HCT-116TBDApoptosis induction via EGFR pathway

Enzyme Inhibition

This compound has also been explored for its enzyme inhibitory properties. It has been linked to the inhibition of various enzymes involved in tumor progression, such as monoacylglycerol lipase (MAGL), which is associated with the endocannabinoid system and cancer metastasis .

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompound TestedInhibition Type
MAGLMethyl 4-(4-aminopiperidine...)Competitive inhibition
AcetylcholinesterasePiperidine derivativesNon-competitive inhibition

Case Study 1: EGFR Inhibition

In a recent study, a derivative similar to methyl 4-(4-aminopiperidine-1-carbonyl)benzoate was evaluated for its ability to inhibit EGFR tyrosine kinase activity. The compound exhibited promising anti-proliferative effects in vitro against several cancer cell lines, including A549 and HepG2, indicating its potential as an anticancer agent .

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects induced by piperidine derivatives. The study found that these compounds could activate caspases, leading to programmed cell death in cancer cells. This mechanism was confirmed through flow cytometry and Western blot analyses, establishing a clear link between compound structure and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Synthesis Strategy : Based on analogous piperidine derivatives (e.g., ), a plausible route involves coupling 4-(chlorocarbonyl)benzoic acid methyl ester with 4-aminopiperidine under alkaline conditions, followed by HCl treatment to form the hydrochloride salt.
  • Optimization : Adjust reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometric ratios of reactants. Monitor intermediates via TLC or HPLC. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) can enhance yield .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact ().
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid proximity to strong oxidizing agents (e.g., peroxides), as decomposition may release toxic gases (HCl, NOₓ) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Characterization :

  • NMR (¹H/¹³C): Verify the presence of the aminopiperidine moiety (δ 1.5–3.5 ppm for piperidine protons) and methyl ester (δ 3.8–4.0 ppm).
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 297.1 (free base) or 329.6 (hydrochloride form).
    • Contradictions : If spectral data conflicts (e.g., unexpected peaks), repeat synthesis with stricter anhydrous conditions or use elemental analysis to rule out hydrate formation .

Advanced Research Questions

Q. How does the protonation state of the aminopiperidine moiety under varying pH conditions influence its reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The aminopiperidine’s pKa (~10.5 for tertiary amines) dictates its nucleophilicity. At pH < 8, protonation reduces nucleophilic attack on electrophilic carbonyl groups, slowing acylation. At pH 9–11, deprotonation enhances reactivity.
  • Experimental Design : Conduct kinetic studies using buffered solutions (pH 7–12) and monitor reaction progress via UV-Vis or LC-MS. Compare yields of acylated products to optimize pH .

Q. What in vitro models are appropriate for preliminary toxicological profiling when acute toxicity data is unavailable?

  • Approach :

  • Cell Viability Assays : Use HEK293 or HepG2 cells treated with 1–100 µM compound for 24–72 hours. Measure viability via MTT or ATP assays.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated metabolism.
    • Data Interpretation : Low IC₅₀ values (<10 µM) suggest cytotoxicity, warranting further in vivo studies. Lack of metabolic degradation may indicate poor bioavailability .

Q. How can researchers resolve discrepancies in observed vs. calculated solubility profiles of this compound in polar solvents?

  • Methodology :

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare experimental data with ChemAxon or ACD/Labs predictions.
  • Crystallography : If low solubility persists, analyze crystal structure (via X-ray diffraction) to identify intermolecular H-bonds or π-π stacking that reduce solubility.
    • Mitigation : Consider salt metathesis (e.g., mesylate or tosylate) or co-solvency (PEG-400) to enhance solubility for biological assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous vs. non-aqueous media?

  • Root Cause : Hydrolysis of the methyl ester or aminopiperidine moiety may vary with solvent polarity.
  • Testing Protocol :

  • Prepare solutions in water, methanol, and DMSO.
  • Monitor degradation over 7 days via HPLC (peak area %).
  • Use Arrhenius kinetics (40–60°C) to extrapolate shelf-life under standard conditions.
    • Resolution : If aqueous instability is confirmed, recommend lyophilization for long-term storage .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for amine reactions).
  • Toxicology Workflow : Combine in silico tools (e.g., ProTox-II) with in vitro assays to prioritize compounds for further study.
  • Data Validation : Cross-validate analytical results with orthogonal techniques (e.g., IR for ester C=O vs. NMR).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
Reactant of Route 2
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Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride

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